Bromo-PEG5-phosphonic acid diethyl ester is a specialized compound categorized as a polyethylene glycol-based linker. It is primarily utilized in the synthesis of PROteolysis TArgeting Chimeras, commonly referred to as PROTACs, which are innovative heterobifunctional molecules designed for targeted protein degradation. The molecular formula for this compound is C₁₆H₃₄BrO₈P, with a molecular weight of 465.31 g/mol. Its unique structure includes a bromine atom that enhances its reactivity in substitution reactions, while the phosphonic acid group allows for binding to metal surfaces, making it valuable in various scientific applications.
Bromo-PEG5-phosphonic acid diethyl ester is classified under the category of chemical linkers and is specifically used in biochemical research and drug development. It is sourced from chemical suppliers specializing in research chemicals, where it is produced under controlled conditions to ensure high purity and yield. The compound plays a significant role in enhancing the properties of biomolecules through PEGylation, which can improve solubility, stability, and bioavailability .
The synthesis of Bromo-PEG5-phosphonic acid diethyl ester typically involves several key steps:
The synthesis process may require optimization based on specific laboratory conditions and desired yield. Industrial production methods involve large-scale synthesis with specialized equipment for bromination and purification processes to ensure high-quality output.
Bromo-PEG5-phosphonic acid diethyl ester features a linear polyethylene glycol backbone with a phosphonic acid diethyl ester group and a bromine atom attached. This structure facilitates its role as a linker in PROTACs.
Bromo-PEG5-phosphonic acid diethyl ester participates in various chemical reactions, primarily:
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing/reducing agents for oxidation/reduction processes. Reaction conditions typically involve controlled temperatures and pH levels to optimize reaction efficiency .
Bromo-PEG5-phosphonic acid diethyl ester functions as a linker molecule in PROTACs, facilitating the recruitment of E3 ubiquitin ligases to target proteins. This mechanism leverages the ubiquitin-proteasome pathway to induce selective protein degradation within cells.
The presence of the polyethylene glycol chain enhances solubility and potentially improves bioavailability, contributing to the effectiveness of PROTACs in therapeutic applications .
Purity levels for Bromo-PEG5-phosphonic acid diethyl ester are generally around 98%, ensuring reliability for research applications .
Bromo-PEG5-phosphonic acid diethyl ester has numerous applications across various fields:
Bromo-PEG5-phosphonic acid diethyl ester (CAS 1446282-41-2) is a specialized synthetic compound with the molecular formula C₁₆H₃₄BrO₈P and a molecular weight of 465.31 g/mol [2] [5]. Its structure integrates three functionally distinct regions:
The SMILES notation (O=P(OCC)(CCOCCOCCOCCOCCOCCBr)OCC
) accurately depicts the PEG5 chain and bromo/phosphonate termini [2] [6]. Compared to its phosphonic acid analog (CAS 1446282-37-6), the diethyl ester variant exhibits enhanced lipophilicity, improving cell membrane permeability and organic solvent compatibility [7] [9].
Table 1: Key Structural and Functional Features
Structural Region | Chemical Group | Function | Properties |
---|---|---|---|
Terminus 1 | Bromide (-Br) | Leaving group | Electronegative, enables SN2 reactions |
Core Spacer | PEG5 chain | Solubility modulator | Hydrophilic, flexible, biocompatible |
Terminus 2 | Diethyl phosphonate (-PO(OEt)₂) | Reactive handle | Stabilizes anions, metal coordination |
The emergence of Bromo-PEG5-phosphonic acid diethyl ester parallels advancements in bioconjugation chemistry and PEGylation technology. Early PEG-based linkers focused on hydroxyl or carboxylic acid termini, but their limited reactivity constrained complex molecule synthesis [10]. The integration of phosphonate esters into PEG linkers arose from their dual utility:
The inclusion of a bromine handle in the early 2010s addressed challenges in constructing heterobifunctional molecules. Bromide’s reactivity in alkylation or metal-catalyzed couplings (e.g., Suzuki reactions) allowed precise tethering of proteins, ligands, or biomarkers [1] [6]. By 2015, phosphonate PEG linkers became pivotal in material science, such as stabilizing lithium-ion battery interfaces, and drug delivery, where phosphonates enhanced targeting to mineral-rich tissues [10].
This compound bridges organic synthesis and biotherapeutic design through two primary applications:
PROTAC SynthesisAs a critical linker in PROteolysis TArgeting Chimeras (PROTACs), it connects E3 ligase ligands to target protein binders. The PEG5 spacer’s hydrophilicity counters the hydrophobic nature of many PROTAC components, preventing aggregation and improving cellular uptake [2] [5]. The bromine terminus enables reliable conjugation to thiol- or amine-containing warheads, while the phosphonate allows ester hydrolysis for additional functionalization [3]. PROTACs leveraging this linker exploit the ubiquitin-proteasome system for targeted protein degradation, offering promise in oncology and neurology [2] [6].
Bioconjugation and Drug DeliveryThe linker’s non-cleavable nature ensures stability in physiological environments, making it ideal for antibody-drug conjugates (ADCs) or imaging agents requiring persistent linker-target bonds [6]. Its PEG spacer extends circulation half-life by reducing renal clearance and sterically shielding conjugates from immune detection [1] [10]. Additionally, phosphonates bind calcium-rich surfaces (e.g., bone or atherosclerotic plaques), enabling targeted diagnostic imaging [10].
Table 2: Applications in Medicinal Chemistry
Application | Linker Function | Advantages | Example Use Cases |
---|---|---|---|
PROTAC platforms | Connects E3 ligase and target ligands | Enhanced solubility, controlled degradation kinetics | Oncology, neurodegenerative disease |
ADC linker-payloads | Stable tether for toxins | Non-cleavable, reduced off-target release | Solid tumor therapeutics |
Metal-chelating agents | Phosphonate-mediated coordination | Targets mineralized tissues | Bone imaging, calcification diagnostics |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7